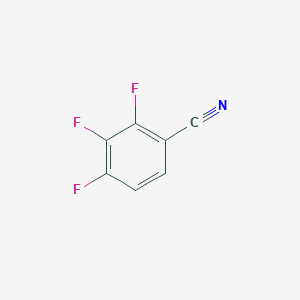

2,3,4-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHYLJFAZNALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333853 | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-80-5 | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorobenzonitrile

Introduction

This compound is a fluorinated aromatic nitrile, a versatile chemical compound that serves as a crucial building block in various synthetic processes.[1] Identified by its CAS Number 143879-80-5, this compound is of significant interest in medicinal chemistry, agrochemical development, and materials science.[2][3] Its trifluorinated benzene ring and nitrile functional group provide a versatile platform for constructing complex molecules.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][3] It is also employed in the development of advanced materials like specialty polymers and coatings, where the fluorine atoms contribute to improved chemical resistance and thermal stability.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental characterization protocols, and key applications.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 143879-80-5 | [2][3][4][5] |

| Molecular Formula | C₇H₂F₃N | [3][4][5] |

| Molecular Weight | 157.10 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |

| Boiling Point | 118 °C / 100 mmHg | [2][3][4][5] |

| Density | 1.38 g/mL | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.47 | [3][4][5] |

| Flash Point | 68 °C | [5] |

| Purity | >98.0% (GC) | [3][5] |

| Storage Temperature | 2-8°C; Room Temperature (cool, dark place <15°C recommended) | [2][3][5] |

Spectroscopic and Structural Data

Spectroscopic analysis is critical for confirming the identity and structure of this compound.

| Identifier | Value | Source(s) |

| MDL Number | MFCD00013288 | [3][4][5] |

| PubChem ID | 518936 | [3][4] |

| InChI | InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | [6] |

| InChIKey | KTPHYLJFAZNALV-UHFFFAOYSA-N | [6] |

Experimental Protocols and Characterization

While specific, detailed experimental reports for determining every property of this exact molecule are proprietary or not publicly available, the following sections describe the standard methodologies used for such characterization.

Determination of Physical Properties

-

Boiling Point: The boiling point is determined under reduced pressure (100 mmHg) to prevent decomposition at higher temperatures.[2][5] This is typically performed using a vacuum distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point.

-

Density: The density is measured at a standard temperature (e.g., 20°C or 25°C) using a pycnometer or a digital density meter.[2][3] The mass of a known volume of the liquid is determined, and the density is calculated.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C.[3][4][5] This value is a measure of how light propagates through the liquid and is a useful constant for identification.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A systematic vibrational spectroscopic investigation of this compound has been performed, with its IR and Raman spectra being well-documented.[7]

-

Methodology: An Attenuated Total Reflectance (ATR) IR spectrum is typically acquired by placing a drop of the neat liquid onto the crystal (e.g., diamond or germanium) of the ATR accessory.[6] The instrument then records the absorption of infrared radiation.

-

Interpretation: Key characteristic absorptions include:

-

C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹ for the nitrile group.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, indicative of the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.[8]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer. A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.

-

Interpretation (Expected):

-

¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. These signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display seven distinct signals: one for the nitrile carbon (approx. 110-120 ppm) and six for the aromatic carbons, three of which would show large C-F coupling constants.

-

¹⁹F NMR: The spectrum would exhibit three distinct signals for the three non-equivalent fluorine atoms, with coupling observed between them.

-

-

-

Purity Determination by Gas Chromatography (GC):

-

Methodology: A small, diluted sample of this compound is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (e.g., Flame Ionization Detector - FID). The oven temperature is programmed to ramp up to ensure separation from any impurities. The purity is determined by the relative area of the main peak.[5]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification: [5]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid (H227).[5]

-

Signal Word: Danger.[5]

Precautionary Measures: [5]

-

Prevention: Avoid breathing fumes, gas, mist, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Keep away from heat and open flames. Wear protective gloves, eye protection, and face protection.[5]

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Visualizations

The following diagrams illustrate the general workflow for characterizing this compound and the relationship between its structure and its primary applications.

Caption: General workflow for the physicochemical characterization of a chemical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 143879-80-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Revised vibrational band assignments for the experimental IR and Raman spectra of this compound based on ab initio, DFT and normal coordinate calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 2,3,4-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,4-Trifluorobenzonitrile. It is a crucial intermediate in the development of novel pharmaceuticals and advanced materials. This document adheres to stringent data presentation and visualization requirements, offering detailed experimental protocols and graphical representations of its synthetic pathway.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound with the molecular formula C₇H₂F₃N.[1] The presence of three fluorine atoms and a nitrile group on the benzene ring imparts unique chemical properties that make it a valuable building block in organic synthesis.[1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with fluorine atoms at the 2, 3, and 4 positions, and a nitrile group (-C≡N) at the 1 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There are some discrepancies in the reported density of the compound, with sources citing both 1.12 g/mL and 1.38 g/mL. Further experimental verification is recommended for applications where density is a critical parameter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₃N | [1] |

| Molecular Weight | 157.10 g/mol | [2] |

| CAS Number | 143879-80-5 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 116-118 °C at 100 mmHg | [3] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4725 | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2,3,4-Trifluoroaniline.[3][4][5] This two-step process involves the diazotization of the aniline derivative, followed by a cyanation reaction.[3][4][5]

Synthetic Pathway

The overall synthetic pathway is illustrated in the following diagram.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Diazotization of 2,3,4-Trifluoroaniline

-

Preparation of the Aniline Salt Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,3,4-Trifluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[6]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the aniline salt. The rate of addition should be controlled to keep the internal temperature below 5 °C.[6]

-

Completion of Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution of 2,3,4-Trifluorobenzenediazonium chloride should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

-

Preparation of the Cyanide Solution: In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Cyanation Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

-

Heating: Gently heat the reaction mixture. The evolution of nitrogen gas should be observed. The temperature and reaction time will depend on the specific conditions and should be monitored.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation to yield this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| FTIR (ATR) | Provides a vibrational fingerprint of the molecule, showing characteristic peaks for the C≡N and C-F bonds. | [7] |

| NMR (¹H, ¹³C, ¹⁹F) | Confirms the structure by showing the chemical shifts and coupling constants of the hydrogen, carbon, and fluorine atoms in the molecule. | [7] |

| Raman Spectroscopy | Complements FTIR data by providing information on the vibrational modes of the molecule. | [7] |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluorinated phenyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

Agrochemicals

It is also utilized in the development of new agrochemicals, where the fluorine atoms can contribute to increased efficacy and stability of the active ingredients.[1]

Materials Science

In the field of materials science, this compound is used in the synthesis of advanced polymers and coatings. The presence of fluorine imparts desirable properties such as high thermal stability and chemical resistance to the resulting materials.[8]

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis routes for 2,3,4-Trifluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details plausible synthetic pathways, including the Sandmeyer reaction of 2,3,4-trifluoroaniline, the conversion of 2,3,4-trifluorobenzaldehyde via its oxime, and the halogen exchange fluorination of 2,3,4-trichlorobenzonitrile. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis via Sandmeyer Reaction of 2,3,4-Trifluoroaniline

The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines into a variety of functional groups, including nitriles.[1][2] This route involves the diazotization of 2,3,4-trifluoroaniline to form a diazonium salt, which is subsequently displaced by a cyanide anion, typically from a copper(I) cyanide catalyst.[3][4]

Experimental Protocol

Step 1: Diazotization of 2,3,4-Trifluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,3,4-trifluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is prepared.

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A solution of sodium nitrite (1.05 eq) in water is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3,4-trifluorobenzenediazonium chloride solution. The completion of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Cyanation of the Diazonium Salt

-

In a separate flask, a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water is prepared and cooled to 5 °C.

-

The cold diazonium salt solution is added portion-wise to the cyanide solution, with vigorous stirring, while maintaining the temperature at 5-10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete displacement of the diazonium group. The evolution of nitrogen gas will be observed.

-

The reaction mixture is cooled to room temperature and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or column chromatography.

Data Presentation

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 2,3,4-Trifluoroaniline | HCl, NaNO2 | Water | 0-5 | 0.5 | - | - |

| 2 | 2,3,4-Trifluorobenzenediazonium chloride | CuCN, NaCN | Water | 5-60 | 2-3 | 70-85 | >98 |

Note: Yields are estimated based on similar Sandmeyer reactions and may vary depending on specific reaction conditions and scale.

Logical Relationship Diagram

Caption: Sandmeyer reaction pathway for this compound.

Synthesis from 2,3,4-Trifluorobenzaldehyde via an Oxime Intermediate

This two-step synthesis involves the initial formation of 2,3,4-trifluorobenzaldehyde oxime, followed by a dehydration reaction to yield the desired nitrile. This is a common and effective method for converting aldehydes to nitriles.[5]

Experimental Protocol

Step 1: Synthesis of 2,3,4-Trifluorobenzaldehyde Oxime

-

In a round-bottom flask, 2,3,4-trifluorobenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Hydroxylamine hydrochloride (1.2 eq) and a weak base such as sodium acetate (1.5 eq) are added to the solution.

-

The mixture is stirred at room temperature or gently heated (40-50 °C) for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

-

The solid 2,3,4-trifluorobenzaldehyde oxime is collected by filtration, washed with cold water, and dried.

Step 2: Dehydration of 2,3,4-Trifluorobenzaldehyde Oxime

-

The dried 2,3,4-trifluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

A dehydrating agent is added. Common choices include acetic anhydride, thionyl chloride, or a catalytic amount of a transition metal salt like copper(II) acetate.[6] For example, using acetic anhydride (2.0 eq), the mixture is heated to reflux (80-100 °C) for 1-3 hours.

-

The reaction is monitored by TLC or GC for the disappearance of the oxime.

-

After completion, the reaction mixture is cooled and poured into ice water.

-

The product is extracted with an organic solvent.

-

The organic layer is washed with a saturated sodium bicarbonate solution (to remove acetic acid if acetic anhydride was used), followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by vacuum distillation.

Data Presentation

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 2,3,4-Trifluorobenzaldehyde | NH2OH·HCl, NaOAc | Ethanol/Water | 25-50 | 2-4 | 85-95 | >95 |

| 2 | 2,3,4-Trifluorobenzaldehyde Oxime | Acetic Anhydride | Acetonitrile | 80-100 | 1-3 | 80-90 | >98 |

Note: Yields are estimated based on analogous reactions and may vary.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from its aldehyde.

Synthesis via Halogen Exchange Fluorination

This route involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on a suitable precursor, such as 2,3,4-trichlorobenzonitrile. This halogen exchange reaction is typically carried out at high temperatures using an alkali metal fluoride in a polar aprotic solvent.[7][8]

Experimental Protocol

-

In a high-pressure reactor equipped with a mechanical stirrer and a temperature controller, 2,3,4-trichlorobenzonitrile (1.0 eq) is mixed with a polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

-

Anhydrous potassium fluoride (KF) or a mixture of KF and cesium fluoride (CsF) (3.0-4.0 eq per chlorine atom) is added to the reactor.

-

A phase-transfer catalyst, such as tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6), is added to facilitate the reaction.

-

The reactor is sealed, and the mixture is heated to a high temperature, typically in the range of 180-250 °C, with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) for the conversion of the starting material and the formation of partially and fully fluorinated products. The reaction time can range from several hours to over a day depending on the substrate and conditions.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid inorganic salts are removed by filtration.

-

The filtrate, containing the product dissolved in the high-boiling solvent, is subjected to fractional vacuum distillation to isolate the this compound.

Data Presentation

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 2,3,4-Trichlorobenzonitrile | KF, CsF | Phase-Transfer Catalyst | Sulfolane | 180-250 | 8-24 | 60-75 | >97 |

Note: Yields are based on analogous halogen exchange reactions and are highly dependent on the specific catalyst and reaction conditions employed.

Signaling Pathway Diagram

Caption: Halogen exchange pathway for this compound synthesis.

Conclusion

This guide has detailed three robust and industrially relevant synthesis routes for this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the required scale of production, and the specific equipment and safety protocols available. The Sandmeyer reaction offers a classical and reliable approach starting from the corresponding aniline. The conversion from the aldehyde provides a high-yielding two-step alternative. The halogen exchange route, while requiring more stringent conditions, can be a viable option if the chlorinated precursor is readily accessible. The provided protocols and data serve as a foundational resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. CN116836060A - A kind of preparation method of 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]

- 8. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3,4-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,4-Trifluorobenzonitrile, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms to provide an estimated spectral profile. Experimental conditions can cause variations.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 - 7.65 | m | - | H-6 |

| 7.25 - 7.35 | m | - | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.5 (ddd) | C-2 |

| 152.0 (ddd) | C-4 |

| 141.5 (ddd) | C-3 |

| 128.0 (dd) | C-6 |

| 118.5 (dd) | C-5 |

| 114.0 (s) | CN |

| 98.0 (dd) | C-1 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -135.0 | m | F-2 |

| -145.0 | m | F-4 |

| -160.0 | m | F-3 |

Infrared (IR) Spectroscopy

Table 4: Experimental Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240 | Strong | C≡N stretch |

| 1625 | Medium | C=C aromatic ring stretch |

| 1510 | Strong | C=C aromatic ring stretch |

| 1280 | Strong | C-F stretch |

| 1100 | Strong | C-F stretch |

| 820 | Medium | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Experimental Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 15 | [M-F]⁺ |

| 131 | 10 | [M-CN]⁺ |

| 112 | 20 | [M-F-CN]⁺ |

| 94 | 5 | [C₅H₂F₂]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 or 125 MHz. A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 to 4096) are typically required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 or 470 MHz. A simple pulse-acquire sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) for all NMR experiments is processed by applying a Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For transmission FTIR, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is first collected. The sample spectrum is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the solution is introduced via a syringe pump.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Solubility Profile of 2,3,4-Trifluorobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,4-trifluorobenzonitrile, a key intermediate in the pharmaceutical and materials science industries. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information and presents a generalized experimental protocol for its determination. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound is a fluorinated aromatic compound of significant interest in organic synthesis. The presence of three fluorine atoms and a nitrile group imparts unique electronic properties and reactivity, making it a valuable building block for a range of applications, including the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. The solubility of this intermediate in various organic solvents is a critical physical property that influences its handling, reaction kinetics, and purification. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to be soluble in a range of common organic solvents. The nitrile group contributes to its polarity, while the trifluorinated benzene ring provides some nonpolar character. Although quantitative data are scarce, the following table summarizes the expected qualitative solubility in various organic solvents. This information is derived from general principles of organic chemistry and qualitative statements found in chemical supplier literature.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is compatible with the polar nitrile group. |

| Acetonitrile | Soluble | Similar polarity and the presence of a nitrile group in the solvent should lead to good miscibility. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many moderately polar and nonpolar compounds. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group can interact with the nitrile group, and the ethyl chain is compatible with the aromatic ring. |

| Methanol | Soluble | Similar to ethanol, it is expected to be a good solvent. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds. |

| Toluene | Soluble | The aromatic nature of toluene is compatible with the benzene ring of this compound. | |

| Hexane | Sparingly Soluble | As a nonpolar solvent, its ability to dissolve the moderately polar this compound is likely limited. | |

| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds. |

Note: "Soluble" indicates that a significant amount of the solute is expected to dissolve. "Sparingly Soluble" suggests that only a small amount will dissolve. These are predictions and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Constant agitation is necessary.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the solid residue of this compound.

-

-

Concentration Analysis (Optional but Recommended):

-

Alternatively, dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

Mass fraction (w): w = m₁ / (m₁ + m₂)

-

Mole fraction (x): x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

-

Grams per 100 mL of solvent: (mass of solute / volume of solvent) * 100

Where:

-

m₁ = mass of the solute

-

m₂ = mass of the solvent

-

M₁ = molar mass of the solute

-

M₂ = molar mass of the solvent

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of fluorinated aromatic compounds.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in scientific literature, a strong qualitative understanding can be inferred from its molecular structure. It is anticipated to be soluble in a wide array of common polar aprotic and protic organic solvents. For drug development and process chemistry, where precise solubility is paramount, the experimental protocol outlined in this guide provides a robust framework for obtaining reliable quantitative data. The provided diagrams offer a clear visual representation of the experimental workflow and the key factors governing the solubility of this important chemical intermediate. Future experimental studies are encouraged to populate the public domain with quantitative solubility data for this compound to aid in the advancement of research and development in related fields.

reactivity and stability of 2,3,4-Trifluorobenzonitrile

An In-depth Technical Guide on the Reactivity and Stability of 2,3,4-Trifluorobenzonitrile

Abstract

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms and a nitrile group, render it a versatile intermediate for complex organic synthesis. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound. The primary focus is on its susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction pathway for its functionalization. This document consolidates physicochemical data, outlines stability and storage considerations, and presents detailed experimental guidance relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

This compound is a colorless to nearly colorless liquid under standard conditions. The trifluorinated benzene ring and the nitrile functional group are central to its chemical behavior.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 143879-80-5 | [1][2][3][4] |

| Molecular Formula | C₇H₂F₃N | [1][5] |

| Molecular Weight | 157.1 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 116-118 °C at 100 mmHg | [3] |

| Density | 1.38 g/mL | [1] |

| Refractive Index | n20/D 1.4725 | [3] |

| Purity | Typically ≥ 98% (GC) | [1][2] |

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

-

Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area at temperatures between 2 - 8 °C.[1] Containers should be kept tightly closed to prevent moisture contamination and evaporation.

-

Chemical Stability : It is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong bases.[6][7]

-

Hazardous Decomposition : Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]

-

Combustibility : It is classified as a combustible liquid.[2]

Chemical Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the fluorine atoms and the nitrile group. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[9][10][11] In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms.

-

Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] Aromaticity is then restored by the elimination of a fluoride ion. The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitrile group) stabilizes the negatively charged intermediate, facilitating the reaction.[9][10]

-

Regioselectivity : The positions of the fluorine atoms are activated towards substitution. Based on the combined electron-withdrawing effects of the substituents, the fluorine atom at the C4 position (para to the nitrile group) is the most activated site for nucleophilic attack, followed by the C2 position (ortho to the nitrile group). The actual outcome can depend on the nature of the nucleophile and the specific reaction conditions.

Reactions of the Nitrile Group

The cyano (-C≡N) group can also undergo various transformations, providing another handle for synthetic diversification. For example, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to other classes of compounds.[9]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The incorporation of fluorine atoms can significantly improve the metabolic stability, bioavailability, and binding affinity of drug candidates.[12][13]

-

Agrochemicals : Its structure is utilized in the development of modern herbicides and pesticides, where the fluorinated moiety can enhance biological activity.[1][5]

-

Materials Science : This compound is used to create advanced polymers and coatings with enhanced thermal stability and chemical resistance due to the presence of strong carbon-fluorine bonds.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 143879-80-5 [chemicalbook.com]

- 4. This compound [xieshichem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,4,5-Trifluorobenzonitrile(98349-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

A Technical Guide to 2,3,4-Trifluorobenzonitrile: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,4-trifluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and advanced materials. This document details its commercial availability from various global suppliers, presents its key physicochemical properties, and outlines a representative synthetic protocol.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and industrial-scale needs. Purity levels are typically high, often exceeding 98%. The compound is generally supplied as a colorless to light-yellow liquid. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Number/CAS No. | Purity | Available Quantities |

| TCI America | T2305 / 143879-80-5 | >98.0% (GC) | 1g, and other sizes available upon request.[1] |

| Chem-Impex | - / 143879-80-5 | ≥ 98% (GC) | Inquire for available quantities.[2] |

| ChemicalBook | - / 143879-80-5 | 99%+ (HPLC) | Available in kilogram quantities from various listed suppliers.[3] |

| Sparrow Chemical | - / 143879-80-5 | High Purity | Pilot-scale to bulk industrial supply.[4] |

| Zhejiang Xieshi New Materials Co., Ltd. | - / 143879-80-5 | Inquire for specifications | Industrial quantities.[5] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in synthesis and for ensuring safe handling.

| Property | Value |

| CAS Number | 143879-80-5[1][2][5] |

| Molecular Formula | C₇H₂F₃N[2] |

| Molecular Weight | 157.1 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid.[2] |

| Boiling Point | 116-118 °C at 100 mmHg[3] |

| Density | Approximately 1.3 - 1.38 g/mL at 25 °C[6][7] |

| Refractive Index | n20/D 1.4725[3] |

| Storage Conditions | 2 - 8 °C[2][6] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through various methods, often involving the fluorination of a suitably substituted benzonitrile precursor. A common approach is the nucleophilic aromatic substitution (SNA) of chlorine atoms with fluorine using a fluoride salt. The following is a representative experimental protocol adapted from a similar synthesis of a related trifluorinated aromatic compound.

Representative Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a dichlorofluorobenzonitrile precursor. This reaction is typically carried out in a high-boiling polar aprotic solvent with a fluoride source, such as potassium fluoride, and often in the presence of a phase-transfer catalyst to enhance the reaction rate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a trifluorinated aromatic compound and can be adapted for this compound.

Materials:

-

2,4-Dichloro-3-fluorobenzonitrile (starting material)

-

Spray-dried potassium fluoride (fluorinating agent)

-

Phase-transfer catalyst (e.g., tetramethylammonium chloride)

-

Sulfolane (solvent)

-

Toluene (for work-up)

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the starting dichlorofluorobenzonitrile, spray-dried potassium fluoride, the phase-transfer catalyst, and sulfolane.

-

Fluorination Reaction: Heat the reaction mixture to approximately 180°C with vigorous stirring. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then filtered to remove inorganic salts. The filtrate is subjected to vacuum distillation to remove the high-boiling solvent.

-

Purification: The crude product is then purified by fractional vacuum distillation to yield the final this compound as a clear liquid. The purity of the final product can be confirmed by GC and its structure verified by NMR spectroscopy.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the three fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity.[2][6][7] It serves as a key building block for creating more complex fluorinated aromatic structures.[2] Specifically, it is utilized in the development of novel pharmaceuticals, including those targeting neurological disorders.[2][6] Furthermore, its unique electronic properties make it a candidate for applications in materials science, such as in the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[2][6]

The following diagram illustrates the logical relationship of this compound as a building block in different fields of application.

References

Safety and Handling of 2,3,4-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,3,4-Trifluorobenzonitrile (CAS No. 143879-80-5). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Source: Tokyo Chemical Industry Co., Ltd.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 143879-80-5 |

| Molecular Formula | C₇H₂F₃N |

| Molecular Weight | 157.10 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 118 °C at 100 mmHg |

| Flash Point | 68 °C |

| Specific Gravity | 1.38 |

Source: Tokyo Chemical Industry Co., Ltd.[1]

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.[1]

-

Take off immediately all contaminated clothing and wash it before reuse.[1]

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth.[1] |

| Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Accidental Release Measures

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]

Experimental Protocols and Logical Relationships

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Safe Handling and Storage Procedure

This diagram outlines the key steps for the safe handling and storage of this compound.

Caption: Safe Handling and Storage Procedure for this compound.

References

2,3,4-Trifluorobenzonitrile: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Reactions, and Applications of the Versatile Fluorinated Building Block, 2,3,4-Trifluorobenzonitrile.

Introduction

This compound is a key fluorinated aromatic building block utilized in the synthesis of a wide range of functional molecules across the pharmaceutical, agrochemical, and materials science sectors. The strategic introduction of fluorine atoms onto the benzonitrile scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make this compound a valuable intermediate for the development of novel drugs, advanced polymers, and high-performance agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 143879-80-5 |

| Molecular Formula | C₇H₂F₃N |

| Molecular Weight | 157.10 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 118 °C/100 mmHg |

| Density (Specific Gravity) | 1.38 (20/20 °C) |

| Refractive Index | 1.47 |

| Flash Point | 68 °C |

| Purity (GC) | >98.0% |

Synthesis of this compound

The primary route for the synthesis of this compound is via the Sandmeyer reaction, starting from 2,3,4-trifluoroaniline. This method provides a reliable and scalable approach to obtaining the desired product.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2,3,4-trifluoroaniline followed by cyanation to yield this compound.

Materials:

-

2,3,4-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Diazotization of 2,3,4-Trifluoroaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3,4-trifluoroaniline (1 equivalent).

-

Add a mixture of concentrated hydrochloric acid and water and cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Add a layer of toluene to this solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution under vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and separate the organic (toluene) layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.

-

Expected Yield: 75-85%

Key Reactions of this compound

The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAᵣ). The fluorine atom at the 4-position is the most susceptible to displacement by nucleophiles.

Nucleophilic Aromatic Substitution with Amines

This reaction is fundamental in the synthesis of various pharmaceutical and agrochemical intermediates.

Materials:

-

This compound

-

Primary Amine (e.g., piperidine)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

To a solution of this compound (1 equivalent) in DMSO, add the primary amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 4-amino-2,3-difluorobenzonitrile derivative.

Expected Yield: 80-95%

Synthesis of Tetrazoles

The nitrile functionality of this compound can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.

-

Heat the reaction mixture to 120-130 °C for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the 5-(2,3,4-trifluorophenyl)-1H-tetrazole.

Expected Yield: 85-95%

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum will show two multiplets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine atoms. |

| ¹³C NMR | The ¹³C NMR spectrum will display seven distinct signals, including the nitrile carbon and the six aromatic carbons, all of which will exhibit coupling with the fluorine atoms (C-F coupling). |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is characteristic and will show three distinct multiplets, one for each fluorine atom, with coupling between them and to the aromatic protons. |

| IR (Infrared) Spectroscopy | The IR spectrum will show a strong absorption band for the nitrile (C≡N) stretching vibration around 2230-2240 cm⁻¹. Other characteristic peaks will include C-F stretching vibrations and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of fluorine and the nitrile group. |

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in the synthesis of several important molecules.

Synthesis of Quinolone Antibiotics

Fluorinated benzonitriles are key precursors in the synthesis of fluoroquinolone antibiotics. For example, derivatives of this compound can be used in the multi-step synthesis of potent antibacterial agents like pazufloxacin. The trifluorinated phenyl ring is incorporated into the quinolone core structure, contributing to the drug's efficacy and pharmacokinetic profile.

Development of Advanced Polymers

The reactivity of the fluorine atoms in this compound allows for its use as a monomer in the synthesis of high-performance polymers such as poly(aryl ether nitrile)s. These materials exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in the electronics and aerospace industries.

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from heat and open flames.

Logical Relationships and Workflows

Synthesis and Reaction Pathway of this compound

Caption: Synthetic route to this compound and its key reactions.

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for nucleophilic substitution of this compound.

Conclusion

This compound is a highly valuable and versatile fluorinated building block with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern provides a reactive handle for nucleophilic aromatic substitution, while the nitrile group can be transformed into other functional moieties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this important intermediate in their synthetic endeavors. As the demand for advanced fluorinated molecules continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.

Methodological & Application

Application Notes: 2,3,4-Trifluorobenzonitrile as a Key Intermediate in the Synthesis of Advanced Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3,4-trifluorobenzonitrile as a crucial intermediate in the development of novel agrochemicals. This document details the synthesis of a potent herbicidal agent, outlines its mechanism of action, and provides relevant quantitative data and experimental protocols for researchers in the field.

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical research due to their unique ability to enhance biological activity, metabolic stability, and binding affinity to target enzymes. This compound is a versatile fluorinated building block that serves as a precursor for a variety of agrochemical classes, including herbicides and pesticides.[1] Its trifluorinated phenyl ring is a key toxophore that can be incorporated into complex molecules to elicit desired biological responses.

This document focuses on the synthesis and application of a specific herbicidal compound derived from a 2,3,4-trifluorophenyl precursor: 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This compound has demonstrated significant herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).

Synthesis of a Pyrido[2,3-d]pyrimidine-based Herbicide

The synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from a 2,3,4-trifluorophenyl precursor involves a multi-step process. A key intermediate is the formation of a 2-chloro-N-(arylcarbamoyl)nicotinamide, which is then cyclized to form the final pyridopyrimidine structure. While the direct use of this compound is not explicitly detailed in the primary literature for this specific synthesis, it is a common starting material for the synthesis of 2,3,4-trifluoroaniline, the likely direct precursor for the introduction of the 2,3,4-trifluorophenyl moiety.

Synthetic Pathway Overview

Caption: General synthetic route to the target herbicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide (Intermediate)

This protocol describes the synthesis of the key urea intermediate.

Materials:

-

2-Chloronicotinoyl isocyanate

-

2,3,4-Trifluoroaniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2,3,4-trifluoroaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloronicotinoyl isocyanate (1.1 eq) in anhydrous dichloromethane to the stirred aniline solution via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Final Product)

This protocol outlines the intramolecular cyclization to form the final herbicidal compound.

Materials:

-

2-Chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide

-

Magnetic stirrer

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-chloro-N-(2,3,4-trifluorophenylcarbamoyl)nicotinamide (1.0 eq) in anhydrous DMF dropwise.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Add methyl iodide (1.5 eq) to the reaction mixture and continue stirring at room temperature for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the target herbicidal compound.

| Parameter | Value |

| Intermediate Yield | Not explicitly reported, but used directly |

| Final Product Yield | Not optimized, reported for a series of analogs |

| Purity | Characterized by 1H NMR, 13C NMR, and HRMS |

| Herbicidal Activity | Good activity against bentgrass at 1 mM |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stems from its ability to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2][3]

Signaling Pathway of PPO Inhibition

Caption: Mechanism of action of PPO-inhibiting herbicides.

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the chloroplast. This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death, manifesting as necrotic lesions on the plant tissue.[2][3]

Herbicidal Activity Data

The herbicidal activity of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (designated as 2o in the cited literature) was evaluated against various plant species.

| Plant Species | Concentration | Activity | Reference |

| Bentgrass | 1 mM | Good | [1] |

| Lettuce | 1 mM | No marked inhibitory effect | [1][4] |

Molecular docking studies have provided evidence that this class of compounds acts as a herbicide by inhibiting protoporphyrinogen oxidase.[1][4]

Conclusion

This compound is a valuable precursor for the synthesis of advanced agrochemicals. The derived herbicidal compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrates the potential of incorporating the 2,3,4-trifluorophenyl moiety to achieve potent bioactivity. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel crop protection agents. Further optimization of the synthetic route and broader herbicidal screening are warranted to fully explore the potential of this chemical class.

References

- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel Poly(aryl ether nitrile)s using 2,3,4-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction